molecular formula C16H18ClN3 B2719816 N'-butyl-N-(4-chlorophenyl)-3-pyridinecarboximidamide CAS No. 74288-49-6

N'-butyl-N-(4-chlorophenyl)-3-pyridinecarboximidamide

Cat. No.: B2719816
CAS No.: 74288-49-6
M. Wt: 287.79
InChI Key: YLGSKIYRXQWETP-UHFFFAOYSA-N
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Description

N'-Butyl-N-(4-chlorophenyl)-3-pyridinecarboximidamide (CAS 74288-49-6) is a pyridine-3-carboxamide analog developed for agricultural research. This compound has demonstrated significant potential in combating bacterial wilt, a devastating plant disease caused by Ralstonia solanacearum that affects tomatoes and other important crops . Molecular docking studies have identified this compound as a potent agent with strong binding affinity to target proteins in the pathogen, suggesting a promising mechanism of action for inhibiting bacterial growth and proliferation . In vitro and in vivo studies have shown that this compound can significantly enhance disease resistance in infected tomato plants. When used in seed treatment applications, it has been shown to improve seed germination rates and increase seedling vigor index, indicating a positive effect on plant health beyond pathogen inhibition . The strategic design of this pyridine-3-carboxamide analog, featuring an amide linkage, is key to its high biological activity and offers an effective approach for targeting and controlling R. solanacearum . The compound is provided for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N'-butyl-N-(4-chlorophenyl)pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c1-2-3-11-19-16(13-5-4-10-18-12-13)20-15-8-6-14(17)7-9-15/h4-10,12H,2-3,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGSKIYRXQWETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-butyl-N-(4-chlorophenyl)-3-pyridinecarboximidamide typically involves the reaction of 4-chloroaniline with butyl isocyanide and pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N’-butyl-N-(4-chlorophenyl)-3-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-butyl-N-(4-chlorophenyl)-3-pyridinecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-butyl-N-(4-chlorophenyl)-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features :

  • Core structure : Phthalimide (isoindoline-1,3-dione) with a chlorine atom at the 3-position and a phenyl group at the N-position (Fig. 2) .
  • Molecular formula: C₁₄H₈ClNO₂.

Key Differences :

  • Heterocyclic backbone: Phthalimide (aromatic dicarboximide) vs. pyridinecarboximidamide (monocyclic pyridine with amidine functionality).
  • Substituents : The target compound features a butyl chain and 4-chlorophenyl group, whereas 3-chloro-N-phenyl-phthalimide lacks alkyl chains.

Hydroxamic Acid Derivatives (e.g., N-(4-Chlorophenyl)-N-Hydroxycyclopropanecarboxamide)

Structural Features :

  • Core structure : Hydroxamic acid derivatives with a 4-chlorophenyl group and variable acyl/alkyl substituents (e.g., cyclopropane, cyclohexane) .
  • Example: N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6 in ).

Key Differences :

  • Functional groups : Hydroxamic acids contain a hydroxylamine (-NHOH) group, whereas the target compound has a carboximidamide (-C(=NH)-NH₂) moiety.
  • Electronic properties : The amidine group in the target compound may confer stronger basicity compared to hydroxamic acids, which are weak acids.

Physicochemical and Functional Comparison Table

Property/Compound N'-Butyl-N-(4-Chlorophenyl)-3-Pyridinecarboximidamide 3-Chloro-N-Phenyl-Phthalimide N-(4-Chlorophenyl)-N-Hydroxycyclopropanecarboxamide
Molecular Formula C₁₆H₁₈ClN₃ C₁₄H₈ClNO₂ C₁₀H₁₁ClN₂O₂
Molecular Weight (g/mol) 287.79 265.67 226.66
Core Heterocycle Pyridine Phthalimide Cyclopropane (acyl-linked)
Key Functional Groups Carboximidamide, Butyl, 4-Chlorophenyl Phthalimide, Chlorine, Phenyl Hydroxamic acid, 4-Chlorophenyl
Reported Applications Not well-documented Polyimide synthesis Antioxidant assays, metal chelation

Biological Activity

N'-butyl-N-(4-chlorophenyl)-3-pyridinecarboximidamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3C_{16}H_{18}ClN_3. Its structure includes a pyridine ring, which is known to enhance biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH within cells. By inhibiting this enzyme, the compound may disrupt metabolic processes, potentially leading to reduced cell proliferation in cancerous tissues .
  • Cannabinoid Receptor Interaction : Some studies suggest that compounds with similar structures may interact with cannabinoid receptors (CB1), influencing pathways related to pain sensation and mood regulation. This interaction could provide insights into the compound's potential as an analgesic or anxiolytic agent .
  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth by targeting bacterial carbonic anhydrases, which are essential for maintaining cellular functions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits carbonic anhydrase IX in tumors
AntimicrobialInhibits bacterial growth through enzyme action
Cannabinoid ReceptorPotential inverse agonism at CB1 receptors

Case Studies and Research Findings

  • Anticancer Properties : A study highlighted the compound's ability to reduce tumor growth by disrupting the pH regulation in hypoxic conditions typical of solid tumors. This was evidenced by increased apoptosis rates in treated cells compared to controls .
  • Antimicrobial Efficacy : Research indicated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable bioavailability, which is crucial for its development as a therapeutic agent. The molecular structure indicates potential stability under physiological conditions, enhancing its suitability for further research .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
N-butyl-N-(4-chlorophenyl)formamideLacks pyridine ringLimited biological activity
N-(4-chlorophenyl)-N-methylureaUrea functional groupModerate anticancer properties
N-(4-chlorophenyl)-N’-cyanocarbamimidothioateContains thiol groupExhibits unique reactivity

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